2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)-N-(2,3-dimethylphenyl)acetamide
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Description
2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)-N-(2,3-dimethylphenyl)acetamide is a chemical compound that has been extensively researched in the scientific community due to its potential applications in various fields.
Scientific Research Applications
Synthesis and Biological Applications
Synthesis and Molecular Docking
A variety of novel pyridine and fused pyridine derivatives, including compounds related to the chemical structure , have been synthesized. These compounds were evaluated for their antimicrobial and antioxidant activities. Molecular docking screenings towards specific target proteins revealed moderate to good binding energies, indicating potential biological efficacy (Flefel et al., 2018).
Antitumor Evaluation
Certain N-substituted-2-amino-1,3,4-thiadiazoles, a chemical class related to the query compound, have been synthesized and screened for their cytotoxicity and antioxidant activities. Some of these compounds exhibited promising antitumor activities, highlighting the potential of related compounds in cancer research (Hamama et al., 2013).
Antimicrobial Activity
Research has also focused on synthesizing new heterocycles incorporating antipyrine moiety, with some compounds showing evaluated antimicrobial agents. This underscores the potential of related compounds for use in developing new antimicrobial treatments (Bondock et al., 2008).
Insecticidal Assessment
Some innovative heterocycles incorporating a thiadiazole moiety, akin to the structure of interest, have been synthesized and assessed for their insecticidal properties against specific pests. This suggests potential applications in agricultural pest management (Fadda et al., 2017).
properties
IUPAC Name |
N-(2,3-dimethylphenyl)-2-(6-pyrazol-1-ylpyridazin-3-yl)sulfanylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5OS/c1-12-5-3-6-14(13(12)2)19-16(23)11-24-17-8-7-15(20-21-17)22-10-4-9-18-22/h3-10H,11H2,1-2H3,(H,19,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYWACJSAJDWLAY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CSC2=NN=C(C=C2)N3C=CC=N3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)-N-(2,3-dimethylphenyl)acetamide |
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